2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
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Overview
Description
2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethylphenoxy moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions The dimethylphenoxy moiety can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides, alkyl groups, or other aromatic moieties.
Scientific Research Applications
2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups may bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-triazol-3-yl)-N-methylethan-1-amine
- 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-thiadiazol-3-yl)-N-methylethan-1-amine
Uniqueness
Compared to similar compounds, 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine may exhibit unique chemical reactivity and biological activity due to the presence of the oxadiazole ring. This structural feature can influence the compound’s stability, solubility, and interaction with molecular targets, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-5-12(8-11(10)2)18-9-14-16-13(17-19-14)6-7-15-3/h4-5,8,15H,6-7,9H2,1-3H3 |
InChI Key |
MNMXBZRLJWYUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)CCNC)C |
Origin of Product |
United States |
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